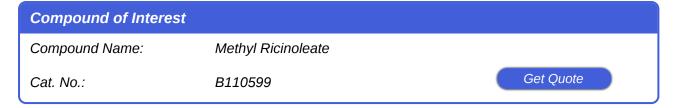


Methyl Ricinoleate: A Comprehensive Technical Guide to its Applications

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl ricinoleate, the methyl ester of ricinoleic acid, is a versatile oleochemical derived from castor oil. Its unique molecular structure, featuring a hydroxyl group and a carbon-carbon double bond, imparts a range of desirable physicochemical properties, making it a valuable platform chemical for a multitude of industrial and pharmaceutical applications. This technical guide provides an in-depth review of the synthesis, properties, and diverse applications of **methyl ricinoleate**, with a focus on quantitative data, detailed experimental methodologies, and the underlying chemical and biological pathways.

Synthesis of Methyl Ricinoleate

The primary route for the industrial production of **methyl ricinoleate** is the transesterification of castor oil, which is primarily composed of triglycerides of ricinoleic acid. This process involves the reaction of castor oil with methanol in the presence of a catalyst.

Experimental Protocol: Alkali-Catalyzed Transesterification of Castor Oil

Materials:

• Castor oil (100 g)



- Methanol (200 mL)
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (0.5 1.5 g)
- Petroleum ether
- Distilled water
- Anhydrous sodium sulfate

Procedure:

- Dissolve the alkali catalyst (NaOH or KOH) in methanol in a separate flask.
- Heat the castor oil to the desired reaction temperature (typically 50-65°C) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
- Add the methanolic catalyst solution to the heated castor oil.
- Maintain the reaction mixture at the specified temperature with continuous stirring for the desired reaction time (typically 1-2 hours).
- After the reaction is complete, transfer the mixture to a separating funnel and allow it to stand for several hours to separate the glycerol layer at the bottom.
- · Remove the lower glycerol layer.
- Wash the upper methyl ester layer with warm distilled water multiple times until the washings are neutral to pH.
- Dry the methyl ricinoleate layer over anhydrous sodium sulfate.
- Remove the residual methanol and any remaining water by vacuum distillation to obtain purified methyl ricinoleate.

Data Presentation: Transesterification of Castor Oil to Methyl Ricinoleate



Catalyst	Catalyst Conc. (wt%)	Methan ol:Oil Molar Ratio	Temper ature (°C)	Time (h)	Yield (%)	Purity (%)	Referen ce
NaOH	1.5	20% (v/w)	30	1.5	95.38	96.26	[1]
КОН	1.5	12:1	65	1	96	-	[2]
Sodium Methoxid e	-	-	-	-	-	86.10	[1]
Organoti n(IV)	1 (mol%)	400:100	65	-	High Conversi on	-	[3]

Note: '-' indicates data not specified in the cited source.

Applications of Methyl Ricinoleate

The unique chemical functionalities of **methyl ricinoleate** have led to its use in a wide array of applications, ranging from industrial lubricants and polymers to cosmetics and pharmaceuticals.

Lubricants and Metalworking Fluids

Methyl ricinoleate's long fatty acid chain, polarity due to the ester and hydroxyl groups, and good thermal stability make it an excellent base oil and additive for lubricants and metalworking fluids. It provides lubricity, anti-wear, and anti-corrosion properties.



Lubricant Formulation	Test Method	Wear Scar Diameter (mm)	Coefficient of Friction	Reference
Base Oil + Ricinoleic acid- based ionic liquid	ASTM D4172	~0.45	~0.08	[4]
Base Oil + ZDDP	ASTM D4172	~0.55	~0.10	[4]
Base Oil + MoS ₂	ASTM D4172	~0.65	~0.11	[4]
Base Oil + Graphite	ASTM D4172	~0.75	~0.12	[4]

Note: Data for ricinoleic acid-based ionic liquid is used as a proxy for **methyl ricinoleate**-based lubricants due to the structural similarity and function of the ricinoleate moiety.

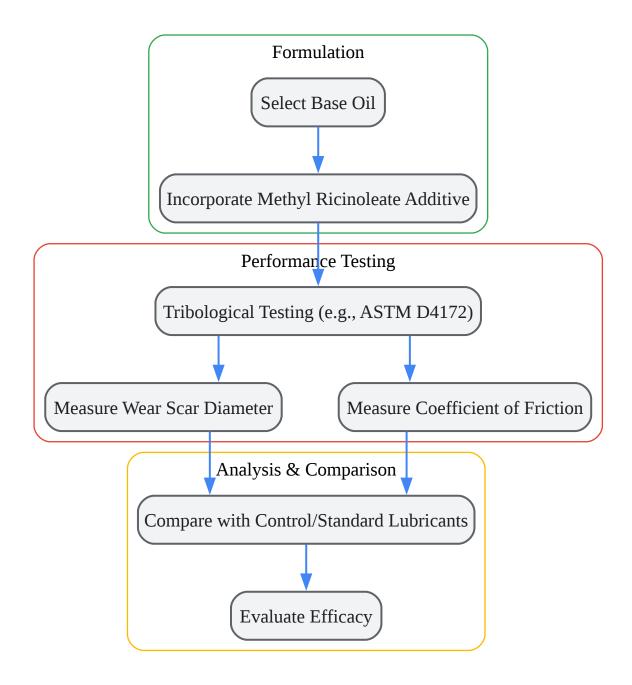
Apparatus:

• Four-ball wear tester

Procedure:

- Three stationary steel balls are clamped together in a cup, and a fourth ball is pressed against them in a pyramid formation.
- The test lubricant is added to the cup to cover the stationary balls.
- A specified load (e.g., 392 N) is applied to the top ball.
- The top ball is rotated at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).
- After the test, the wear scars on the three stationary balls are measured under a microscope.
- The average wear scar diameter (WSD) is calculated. A smaller WSD indicates better antiwear performance.





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Workflow for validating lubricant additive efficacy.

Polymers and Plasticizers

The hydroxyl and unsaturation sites in **methyl ricinoleate** serve as reactive handles for polymerization and chemical modification. It can be used to produce a variety of polymers, including polyesters and polyurethanes. Its ester group also allows it to act as a bio-based plasticizer for polymers like PVC, enhancing flexibility and processability.



Materials:

- Methyl ricinoleate
- Catalyst (e.g., tetrabutyl titanate)
- Inert gas (e.g., Nitrogen)

Procedure:

- Methyl ricinoleate and the catalyst are charged into a reaction vessel equipped with a mechanical stirrer and an inlet for inert gas.
- The reaction vessel is purged with an inert gas to remove oxygen.
- The mixture is heated to the desired polymerization temperature (e.g., 180-220°C) under continuous stirring.
- A vacuum is gradually applied to remove the methanol byproduct, driving the polycondensation reaction forward.
- The reaction is continued for a specified time (e.g., 24-72 hours) until the desired molecular weight is achieved.
- The resulting poly(methyl ricinoleate) is then cooled and collected.



Material	Tensile Strength (MPa)	Elongation at Break (%)	Young's Modulus (GPa)	Reference
Starch-based bioplastic	~2.5	~9.2	-	[5]
Starch-based bioplastic + 10% cellulose	~3.5	~1.6	-	[5]
PMMA	~70	~5	~3.0	[6]
PMMA + 1 wt% BNNTs	~83	~4.5	~3.6	[6]

Note: Data on starch-based bioplastics and polymethyl methacrylate (PMMA) composites are provided for comparative context, as direct, comprehensive data for pure poly(**methyl ricinoleate**) is limited in the searched literature.

Apparatus:

Differential Scanning Calorimeter (DSC)

Procedure:

- A small, known weight of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
- An empty sealed pan is used as a reference.
- The sample and reference pans are placed in the DSC cell.
- The sample is subjected to a controlled temperature program, typically involving heating, cooling, and a second heating cycle to erase the thermal history. A common heating rate is 10-20°C/min.
- The heat flow to the sample is measured as a function of temperature.



• The glass transition is observed as a step-like change in the heat flow curve. The midpoint of this transition is typically reported as the Tg.[2][7][8]

Cosmetics and Personal Care

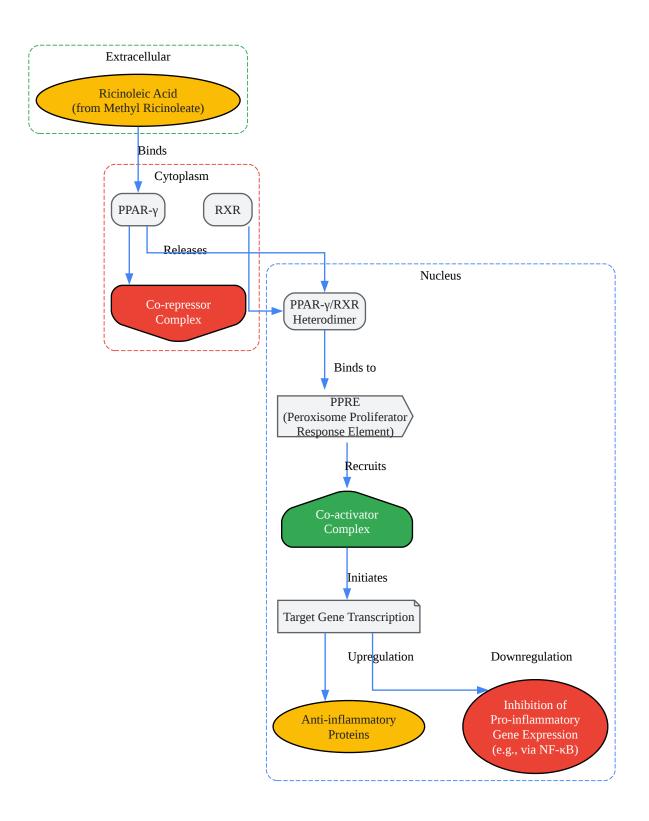
In the cosmetics industry, **methyl ricinoleate** functions as an emollient, skin-conditioning agent, and emulsion stabilizer.[1][8] Its ability to soften and smooth the skin, coupled with its low toxicity, makes it a desirable ingredient in a variety of formulations, including lotions, creams, and lipsticks.[9][10]

Pharmaceutical Applications and Anti-inflammatory Activity

The primary pharmacological interest in **methyl ricinoleate** stems from the biological activity of its parent compound, ricinoleic acid. Ricinoleic acid has demonstrated notable anti-inflammatory and analgesic properties.[11] This activity is believed to be mediated, at least in part, through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPAR-y.[12]

PPARs are ligand-activated transcription factors that play a crucial role in regulating lipid metabolism and inflammation. Fatty acids and their derivatives, including ricinoleic acid, can act as endogenous ligands for PPARs.





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